N-(2,2-dimethylpropyl)-4-methoxyaniline

Description

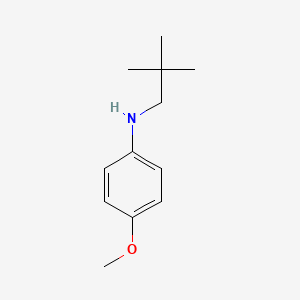

N-(2,2-Dimethylpropyl)-4-methoxyaniline is a substituted aniline derivative characterized by a para-methoxy group on the aromatic ring and a 2,2-dimethylpropyl (neopentyl) substituent on the nitrogen atom. The neopentyl group confers steric bulk, which may influence solubility, stability, and reactivity compared to simpler alkyl-substituted anilines .

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRVNUWDUCOEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-methoxyaniline has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2,2-dimethylpropyl)-4-methoxyaniline:

Physicochemical Properties

- Solubility : The neopentyl group in this compound reduces polarity compared to analogues with linear alkyl chains (e.g., ethyl or methyl substituents), leading to lower aqueous solubility but higher lipid solubility .

- Stability : Steric hindrance from the neopentyl group may enhance resistance to oxidative degradation compared to N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline, which has a more exposed amine group .

- Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, but steric effects from the neopentyl substituent could slow reaction kinetics relative to less hindered analogues .

Research Findings and Trends

- Material Science : Neopentyl-substituted anilines are leveraged in polymer stabilization due to their low volatility and thermal resistance, a property shared with this compound .

Biological Activity

N-(2,2-dimethylpropyl)-4-methoxyaniline is a synthetic organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.31 g/mol

- Functional Groups : The compound features a methoxy group, a methyl group, and a bulky 2,2-dimethylpropyl substituent attached to an aniline core.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in the development of antibacterial agents. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation | |

| MCF-7 (breast cancer) | 10 | Inhibition of PI3K/Akt pathway | |

| A549 (lung cancer) | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activities related to cell signaling pathways critical for cancer progression.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of this compound, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Cancer Cell Line Response

Another study focused on the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Further analysis revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.